molecular formula C21H25NO5 B4985887 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene

Cat. No.: B4985887
M. Wt: 371.4 g/mol
InChI Key: UGPAMAIEZCXVHD-QPJJXVBHSA-N
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Description

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes methoxy, prop-1-enyl, phenoxy, butoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as etherification, nitration, and alkylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The compound’s functional groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methylbenzene: Lacks the nitro group, which may affect its reactivity and applications.

    1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-nitrobenzene: Lacks the methyl group, which may influence its physical and chemical properties.

Uniqueness

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and methyl groups, along with the complex ether linkage, makes it a versatile compound for various scientific and industrial purposes.

Properties

IUPAC Name

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-4-7-17-9-11-20(21(15-17)25-3)27-13-6-5-12-26-19-10-8-16(2)14-18(19)22(23)24/h4,7-11,14-15H,5-6,12-13H2,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPAMAIEZCXVHD-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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